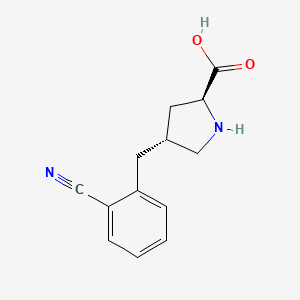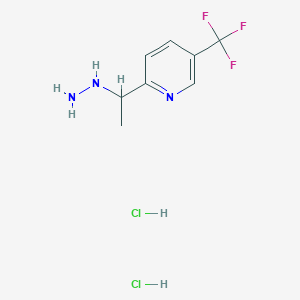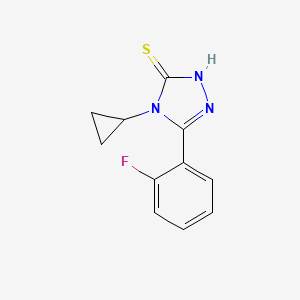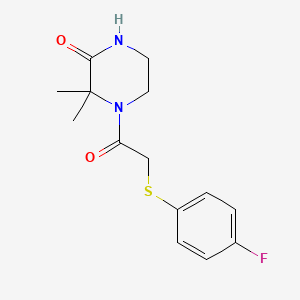![molecular formula C18H16N2OS B2476847 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-02-5](/img/structure/B2476847.png)
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Activity
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been explored for their potential anticancer activities. For instance, a series of substituted benzamides, including similar compounds, showed moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds exhibited significant inhibitory effects in comparison to the reference drug etoposide, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial Properties
Compounds structurally related to 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their antimicrobial properties. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these molecules outperformed reference drugs in combating pathogenic strains, especially against Gram-positive bacteria (Bikobo et al., 2017).
Supramolecular Gelators
A study on N-(thiazol-2-yl) benzamide derivatives, including compounds akin to 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, revealed their potential as supramolecular gelators. These compounds displayed gelation behavior towards ethanol/water and methanol/water mixtures. The gelation properties were attributed to multiple non-covalent interactions and the presence of methyl functionality, which influenced the gelation/non-gelation behavior (Yadav & Ballabh, 2020).
Antifungal Agents
Derivatives of N-(thiazol-2-yl)benzamide, closely related to 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and tested for their antifungal properties. Some newly synthesized compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, showed promising antifungal activity, indicating their potential use as antifungal agents (Narayana et al., 2004).
Mechanism of Action
Mode of Action
It is speculated that the compound may interact with its targets through acid-base reactions . The exact nature of these interactions and the resulting changes in the biological system are yet to be elucidated.
Biochemical Pathways
It is suggested that the compound may be involved in the acylation reaction process
properties
IUPAC Name |
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-3-7-14(8-4-12)16-11-22-18(19-16)20-17(21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIWYBAUJKUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)



![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)
![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)


![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)